(R)-1-(2-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride
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Overview
Description
®-1-(2-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a chlorobenzyl group attached to a pyrrolidine ring, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-pyrrolidin-3-amine and 2-chlorobenzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a base to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of ®-1-(2-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure consistent quality and yield. The process may also include additional steps for quality control and verification of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorobenzyl group can undergo substitution reactions with different nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
®-1-(2-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of ®-1-(2-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(2-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride
- ®-1-(2-Bromobenzyl)pyrrolidin-3-amine dihydrochloride
- ®-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride
Uniqueness
®-1-(2-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the chlorobenzyl group
Properties
IUPAC Name |
(3R)-1-[(2-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14;;/h1-4,10H,5-8,13H2;2*1H/t10-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLUWWWFIYZSMF-YQFADDPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CC=C2Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC=CC=C2Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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